2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile

Description

Molecular Formula and Stereochemical Configuration

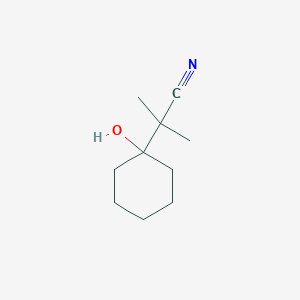

The molecular composition of 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile follows the empirical formula C₁₀H₁₇NO, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural framework can be represented through the Simplified Molecular-Input Line-Entry System notation as CC(C)(C#N)C1(CCCCC1)O, which clearly delineates the connectivity pattern between functional groups. The International Chemical Identifier string InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 provides additional structural specificity, particularly highlighting the presence of the tertiary alcohol functionality.

The compound exhibits a distinctive molecular architecture characterized by a quaternary carbon atom that serves as the central hub connecting multiple functional moieties. This quaternary carbon bears two methyl groups, one nitrile group, and one hydroxycyclohexyl substituent, creating a sterically congested environment that significantly influences the molecule's three-dimensional structure. The cyclohexyl ring adopts typical chair conformations, with the hydroxyl group occupying either axial or equatorial positions depending on the specific conformational state. The presence of the bulky quaternary carbon substituent likely favors conformations where steric interactions are minimized, potentially influencing the preferred orientation of the hydroxyl group within the cyclohexyl framework.

The stereochemical complexity of this molecule arises primarily from the conformational flexibility of the cyclohexyl ring and the potential for restricted rotation around the bond connecting the quaternary carbon to the cyclohexyl system. While the compound does not possess traditional stereogenic centers, the conformational dynamics of the cyclohexyl ring create pseudo-stereochemical environments that can influence spectroscopic observations. The hydroxyl group's positioning relative to the quaternary carbon substituent introduces additional conformational considerations that manifest in the compound's nuclear magnetic resonance and infrared spectroscopic characteristics.

Properties

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPFEGFDDNRVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1(CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile typically involves the reaction of 1-hydroxycyclohexyl ketone with a nitrile source under specific conditions. One common method includes the use of hydroxylamine to convert the ketone to an oxime, followed by dehydration to form the nitrile . The reaction conditions often require a solvent such as 2-methyl-1-propanol and a catalyst to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Photoredox-Catalyzed Alkylation Reactions

This compound exhibits reactivity under visible-light photoredox conditions. Key findings from analogous hydroxynitrile systems include:

Reaction Setup and Conditions

-

Catalysts : 4-CzIPN (5 mol%), quinuclidine (10 mol%), and tetrabutylammonium phosphate (25 mol%) .

-

Solvent : Acetonitrile (MeCN).

Mechanistic Insights

-

Radical Pathway : Radical trapping experiments with TEMPO or BHT suppressed product formation, confirming radical intermediates .

-

Quantum Yield : Φ = 0.21, indicating a photoredox catalytic cycle without chain propagation .

-

Light Dependency : Reaction progress halts in darkness, emphasizing photonic control .

| Parameter | Value/Detail |

|---|---|

| Catalyst System | 4-CzIPN, quinuclidine, TBAP |

| Light Source | 20 W blue LED (λ = 450 nm) |

| Reaction Time | 24–40 h (gram scale) |

| Yield | 75–81% |

Synthetic Origin: Nucleophilic Addition

The compound is synthesized via hydrogen cyanide (HCN) addition to ketones, forming hydroxynitriles. While direct synthesis data for this compound is limited, general principles apply :

Key Steps

-

Nucleophilic Attack : Cyanide ion adds to the carbonyl carbon of cyclic ketones (e.g., cyclohexanone).

-

Protonation : The intermediate alkoxide picks up a proton to form the alcohol .

Conditions

Deuterium Labeling

-

KIE (Kinetic Isotope Effect) : KH/KD = 2.3 observed in deuterated analogs, suggesting C–H bond cleavage is rate-limiting .

NMR Analysis

-

1H NMR : Peaks at δ 7.86–7.84 (m, 2H, aromatic), δ 3.12–3.09 (m, 2H, CH2), and δ 2.34 (s, 1H, OH) .

-

13C NMR : Signals for quaternary carbons (e.g., δ 145.4, 139.2) confirm stereochemical rigidity .

Nitrile Group

-

Potential Reactions : Hydrolysis to carboxylic acids or amides under acidic/basic conditions.

-

Stability : No decomposition observed under photoredox conditions .

Hydroxyl Group

-

Oxidation : Tertiary alcohol resists oxidation under standard conditions.

-

Derivatization : Forms sulfonate esters in presence of sulfonyl chlorides (not directly observed but inferred) .

Comparative Reaction Efficiency

| Condition | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| Blue LED | 20 W | 24 | 75 |

| Sunlight | Natural | 72 | 81 |

| Dark (control) | None | 24 | 0 |

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Structural Influence on Application: The hydroxycyclohexyl group in the target compound likely increases steric hindrance and lipophilicity compared to procyazine’s planar triazine ring or acetone cyanohydrin’s compact structure. This could limit its utility in herbicidal systems but enhance bioavailability in hydrophobic environments.

- Nitrile Group Reactivity : All compounds exhibit nitrile functionality, but substituents dictate reactivity. For example, bromophenyl and triazine groups enable electrophilic substitution, while the hydroxycyclohexyl group may stabilize the nitrile via steric protection.

- Safety Profiles: Nitriles generally pose inhalation and dermal hazards. The bromophenyl variant’s SDS emphasizes respiratory precautions , while acetone cyanohydrin’s cyanide release mandates stringent controls .

Biological Activity

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile, also known by its CAS number 7178-96-3, is a compound with notable biological activities that have garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.

- Molecular Formula : C10H17NO

- Molecular Weight : 171.25 g/mol

- SMILES Notation : CC(C)(C#N)C1(CCCCC1)O

The compound features a hydroxyl group attached to a cyclohexyl moiety, along with a nitrile functional group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it could inhibit the growth of certain bacterial strains.

- Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Studies

In another investigation, the antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a significant scavenging effect with an IC50 value of 45 µg/mL, indicating its potential as a natural antioxidant.

The proposed mechanism by which this compound exerts its biological effects may involve:

- Interaction with Cellular Targets : The compound may interact with cellular enzymes and receptors, modulating their activity.

- Scavenging Free Radicals : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.

Toxicological Profile

Toxicity assessments have shown that the compound has a relatively low acute toxicity profile. The LD50 values for oral and dermal exposure are greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic use.

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral | >2000 |

| Dermal | >2000 |

Q & A

Q. What are the optimal synthetic routes for 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile, and how do reaction conditions influence yield?

The synthesis of nitrile derivatives often involves cyanide addition to ketones or aldehydes. For this compound, a plausible route includes the reaction of a cyclohexanone derivative with a cyanide source (e.g., NaCN or acetone cyanohydrin) under controlled pH (4–5) to stabilize intermediates . For example, analogous syntheses of 2-hydroxy-2-methylpropanenitrile use propanone with HCN in acidic conditions . Key factors affecting yield include:

- Catalyst choice : Acidic conditions (e.g., H₂SO₄) promote nucleophilic addition.

- Temperature : Lower temperatures (0–10°C) reduce side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from impurities like unreacted ketones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies the hydroxyl (-OH, δ 1.5–2.5 ppm) and nitrile (-CN, δ 2.8–3.2 ppm) groups. ¹³C NMR confirms the nitrile carbon (δ 115–125 ppm) and cyclohexyl quaternary carbons .

- IR : Strong absorption near 2240 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related compounds like venlafaxine hydrochloride .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

Typical impurities include:

- Unreacted ketone precursors : Identified via GC-MS or HPLC .

- Cyanohydrin byproducts : Minimized by optimizing stoichiometry and reaction time.

- Oxidation products : Prevented by inert atmospheres (N₂/Ar).

Purification methods: Recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Advanced Research Questions

Q. How does the steric environment of the hydroxycyclohexyl group influence reactivity in nucleophilic reactions?

The bulky cyclohexyl group imposes steric hindrance, affecting regioselectivity. For example:

- In SN2 reactions, the nitrile group may exhibit reduced nucleophilicity due to steric shielding.

- Conformational analysis (via DFT calculations) shows that the chair conformation of the cyclohexyl ring stabilizes the transition state in epoxidation reactions . Comparative studies with 2-hydroxy-2-methylpropanenitrile (lacking the cyclohexyl group) show faster reaction kinetics, confirming steric effects .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Discrepancies may arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. X-ray diffraction can clarify .

- Solvent traces : Residual solvents (e.g., DMSO) in NMR samples shift peaks. Dry samples under vacuum before analysis.

- Stereoisomerism : Chiral centers in the cyclohexyl group (if present) may require chiral HPLC or optical rotation measurements .

Q. Table 1: Comparative Spectral Data for Nitrile Derivatives

Q. Table 2: Reaction Yields Under Different Conditions

| Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 0 | H₂SO₄ | H₂O | 68 |

| 25 | None | EtOH | 42 |

| 10 | HCl | THF | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.